molecular formula C22H20N4O3S4 B11515517 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide

Cat. No.: B11515517
M. Wt: 516.7 g/mol
InChI Key: UUNUDHSFGBWFNF-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide is a complex organic compound that features a benzothiazole moiety linked to a morpholine ring through a sulfanyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide typically involves multiple steps:

    Formation of Benzothiazole Derivatives: The initial step involves the synthesis of benzothiazole derivatives through the cyclization of 2-aminothiophenol with carbon disulfide and subsequent oxidation.

    Introduction of Sulfanyl Bridge: The benzothiazole derivatives are then reacted with appropriate thiol compounds to introduce the sulfanyl bridge.

    Coupling with Morpholine: The final step involves coupling the benzothiazole-sulfanyl intermediate with morpholine derivatives under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl bridge, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The benzothiazole rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can explore its potential as a lead compound for drug development.

Medicine

In medicinal chemistry, the compound’s structure suggests potential interactions with biological targets, making it a candidate for drug discovery programs. Its ability to form stable complexes with metal ions can also be explored for therapeutic applications.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can interact with biological macromolecules through π-π stacking or hydrogen bonding, while the morpholine ring can enhance solubility and bioavailability. The sulfanyl bridge may facilitate redox reactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzothiazol-2-ylsulfanyl)benzonitrile
  • 2-(1,3-benzothiazol-2-ylsulfanyl)-1-phenyl-ethanone
  • 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2,4-dihydroxyphenyl)ethanone

Uniqueness

Compared to similar compounds, 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide stands out due to the presence of the morpholine ring, which enhances its solubility and potential biological activity. The dual benzothiazole moieties linked by a sulfanyl bridge provide unique opportunities for functionalization and complex formation, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H20N4O3S4

Molecular Weight

516.7 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3-benzothiazol-6-yl]acetamide

InChI

InChI=1S/C22H20N4O3S4/c27-19(12-30-21-24-15-3-1-2-4-17(15)32-21)23-14-5-6-16-18(11-14)33-22(25-16)31-13-20(28)26-7-9-29-10-8-26/h1-6,11H,7-10,12-13H2,(H,23,27)

InChI Key

UUNUDHSFGBWFNF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CSC4=NC5=CC=CC=C5S4

Origin of Product

United States

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